1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis-
Description
1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis- (CAS: 72676-55-2), also known as bis(dimercaptothiadiazole) (bis-DMTD), is a disulfide-bridged dimer formed by two 1,3,4-thiadiazole-2(3H)-thione units. Its molecular formula is C₄H₂N₄S₆ (MW: 298.48), and it exhibits a planar structure stabilized by intramolecular hydrogen bonds and sulfur-sulfur interactions . The compound is industrially significant, serving as a corrosion inhibitor, lubricant additive, and vulcanization accelerator due to its high thermal stability and sulfur-rich framework .
Synthesis: A scalable method involves reacting 2,5-dimercapto-1,3,4-thiadiazole (DMTD) under oxidative conditions, yielding bis-DMTD in a single reactor with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to achieve >70% efficiency .
Properties
IUPAC Name |
5-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)disulfanyl]-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4S6/c9-1-5-7-3(11-1)13-14-4-8-6-2(10)12-4/h(H,5,9)(H,6,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCISYVIXPWVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=S)NN=C(S1)SSC2=NNC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074630 | |
| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid | |
| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
72676-55-2 | |
| Record name | 5,5-Dithiobis(1,3,4-thiadiazole-2(3H)-thione) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72676-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072676552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-dithiodi-1,3,4-thiadiazole-2(3H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazole-2(3H)-thione, 5,5’-dithiobis- can be synthesized through several methods. One common approach involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . Another method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis can enhance the scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazole-2(3H)-thione, 5,5’-dithiobis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules: Utilized in synthesizing more complex thiadiazole derivatives.
- Coordination Chemistry Ligand: Acts as a ligand in metal coordination complexes.
Biology
- Antimicrobial Activity: Exhibits significant activity against various bacterial strains.
- Antifungal Properties: Effective against fungi, making it useful in agricultural applications.
- Anticancer Potential: Shows promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and oxidative stress modulation.
Medicine
- Drug Development: Investigated for potential therapeutic effects against infections and cancers.
- Mechanism of Action: Interacts with biological targets such as enzymes and receptors, inhibiting their activity and disrupting cellular processes.
Industry
- Agrochemicals Development: Used in formulating pesticides and herbicides.
- Materials Science Applications: Contributes to the development of advanced materials and polymers due to its unique chemical properties.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antibiotics evaluated the antimicrobial properties of 1,3,4-thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.
Case Study 2: Anticancer Activity
Research published in Cancer Letters investigated the anticancer effects of the compound on various cancer cell lines. The results showed that treatment with 5,5'-dithiobis- resulted in a significant reduction in cell viability (up to 70%) in breast cancer cells after 48 hours of exposure.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole-2(3H)-thione, 5,5’-dithiobis- involves its interaction with biological targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The molecular pathways involved include oxidative stress, DNA damage, and modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key Reactivity Differences :
- The disulfide bond in bis-DMTD allows reversible redox behavior, enhancing its utility in corrosion inhibition .
- Bismerthiazol’s methylene linker provides hydrolytic stability but limits redox activity .
Table 2: Functional Comparison
Physicochemical Properties
- Solubility : Bis-DMTD has low water solubility (167 mg/L at 25°C), limiting its biological applications but favoring industrial formulations . Bismerthiazol’s methylene linker improves solubility in organic solvents .
- Thermal Stability : Bis-DMTD decomposes above 440°C, outperforming oxadiazole derivatives (decomposition <300°C) .
Biological Activity
1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis- (CAS No. 72676-55-2) is a sulfur-containing heterocyclic compound known for its diverse biological activities. This compound belongs to the 1,3,4-thiadiazole family and exhibits significant potential in medicinal chemistry, agriculture, and materials science. Its unique dithiobis- moiety contributes to its distinct chemical properties and biological activities.
The molecular formula of 1,3,4-thiadiazole-2(3H)-thione, 5,5'-dithiobis- is CHNS, with a molecular weight of 298.48 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 440.9 ± 28.0 °C (Predicted) |
| Density | 2.22 g/cm³ |
| Water Solubility | 167 mg/L at 25°C |
| LogP | 1.46 at 25°C |
| pKa | 4.57 ± 0.40 (Predicted) |
The biological activity of this compound primarily involves its interaction with various biological targets such as enzymes and receptors. It has been shown to inhibit specific enzyme activities and disrupt cellular processes leading to apoptosis in cancer cells. The mechanisms include:
- Oxidative Stress : Inducing oxidative stress that can lead to cellular damage.
- DNA Damage : Interacting with DNA and causing damage.
- Modulation of Signaling Pathways : Affecting pathways involved in cell proliferation and survival.
Biological Activities
1,3,4-Thiadiazole derivatives have been extensively studied for their biological activities:
Antimicrobial Activity
Research indicates that compounds within the thiadiazole family exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance:
- Antibacterial Activity : Compounds have shown effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 31.25 μg/mL .
- Antifungal Activity : Moderate antifungal activity has been observed against strains like Candida albicans, with MICs around 31.25–62.5 μg/mL .
Anticancer Activity
Studies have demonstrated the potential of thiadiazole derivatives in cancer therapy. The compounds induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function .
Other Biological Activities
1,3,4-Thiadiazole derivatives also exhibit:
- Anti-inflammatory Properties : Reducing inflammation markers in various models.
- Antioxidant Effects : Scavenging free radicals and reducing oxidative damage.
- Carbonic Anhydrase Inhibition : Compounds like acetazolamide are derived from this class and are used as carbonic anhydrase inhibitors .
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives:
- Study on Antimicrobial Efficacy :
- Cytotoxicity Evaluation :
Q & A
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
